Lipophilicity Advantage vs. Acetamide Homolog: The Propanamide Linker Increases logP by ~0.3–0.5 Units
The target compound incorporates a three-carbon propanamide linker between the 4-methoxyphenyl group and the pyrido[1,2-a]pyrimidine core, contributing one additional methylene unit compared to the two-carbon acetamide homolog 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide . This structural difference yields a computed logP of 1.66 and logD of 1.24 for the target compound . Based on established Hansch π-value contributions (π(CH₂) ≈ 0.50), the acetamide homolog is estimated to have a logP approximately 0.50 units lower, placing it in the range of ~1.1–1.2. This ~0.5 unit increase in logP for the target compound predicts measurably higher passive membrane permeability (estimated 1.5- to 2-fold increase based on the logP-permeability correlation established for heterocyclic amides) while maintaining aqueous solubility above the threshold for biochemical assay compatibility .
| Evidence Dimension | Lipophilicity (computed logP / logD) |
|---|---|
| Target Compound Data | logP = 1.66; logD = 1.24 (ChemDiv computed values) |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide: logP estimated ~1.1–1.2 (based on π(CH₂) ≈ 0.50 Hansch constant subtraction) |
| Quantified Difference | ΔlogP ≈ +0.46 to +0.56 units for target compound |
| Conditions | Computed logP/logD using ChemDiv's in silico prediction platform; comparator logP estimated by Hansch fragment constant method |
Why This Matters
A logP difference of ~0.5 units translates to a predicted 1.5- to 2-fold increase in passive membrane permeability, directly affecting cellular uptake and intracellular target engagement in cell-based assays.
